molecular formula C17H18N2O3S B2521926 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide CAS No. 1356780-81-8

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide

Cat. No.: B2521926
CAS No.: 1356780-81-8
M. Wt: 330.4
InChI Key: JJQSUXCJRKAGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide is a chemical compound designed for research and development purposes. Its molecular structure incorporates a sulfonylamino bridge connected to a stilbene-like ethenyl group and a phenylacetamide moiety. Related chemical structures featuring the ethenyl bridge between phenyl rings have been characterized in crystallographic studies to understand their solid-state packing and intermolecular interactions, such as the formation of helical chains via hydrogen bonding . Similarly, compounds containing sulfonamide and acetamide functional groups are frequently explored in medicinal chemistry for their potential biological activities . This makes this compound a candidate of interest in various scientific investigations, including as a building block in organic synthesis or a potential pharmacophore in the development of novel therapeutic agents. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-7-9-14(10-8-13)11-12-23(21,22)19-16(17(18)20)15-5-3-2-4-6-15/h2-12,16,19H,1H3,(H2,18,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQSUXCJRKAGQF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory fields. This article reviews its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C24H24N2O4S
  • Molecular Weight : 440.52 g/mol
  • CAS Number : 26500226

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Ethenyl Group : Utilizing appropriate reagents to introduce the ethenyl moiety.
  • Sulfonamide Linkage : Employing sulfonyl chlorides to form the sulfonamide bond.
  • Acetamide Formation : Reacting with acetic anhydride or similar acetylating agents.

Anticancer Properties

Recent studies have indicated that derivatives of phenylacetamides, including this compound, exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells. The compound's mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
CompoundCancer Cell LineIC50 (µM)
This compoundPC352
Reference Drug (Imatinib)PC340
This compoundMCF-7100

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate pathways related to cell survival and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on PC3 Cells :
    • The compound was shown to significantly reduce cell viability compared to controls, with an IC50 value indicating effective potency.
    • Mechanistic studies suggested that apoptosis was mediated through mitochondrial pathways.
  • Inflammation Model :
    • In vivo studies demonstrated reduced inflammation markers in animal models treated with the compound.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison (Data Table)

Compound Name Key Substituents Reported Activity References
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide (E)-ethenyl sulfonamide, 4-methylphenyl, phenylacetamide No direct activity data available; hypothesized SphK1/2 inhibition based on MP-A08 analogy
MP-A08 Sulfonamide-linked iminomethylphenyl groups, ATP-competitive scaffold Dual SphK1/2 inhibitor (Ki = 27 μM for SphK1, 7 μM for SphK2)
N-[2-(diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl side chain, phenylacetamide No explicit activity data; tertiary amine suggests potential CNS penetration
2-mercapto-N-[4-(phenylamino)phenyl]acetamide Thiol (-SH) group, anilinophenyl substitution Unknown activity; thiol group may confer redox-modulatory properties

Key Research Findings

  • However, the (E)-ethenyl group could improve binding specificity compared to MP-A08’s flexible iminomethyl linker .
  • Pharmacokinetic Profile: The absence of ionizable groups (e.g., tertiary amines in N-[2-(diethylamino)ethyl]-2-phenylacetamide) likely reduces the target compound’s blood-brain barrier permeability compared to CNS-targeting analogs .

Notes

Data Limitations: Direct pharmacological data for this compound are absent in the reviewed literature. Comparisons rely on structural analogs (e.g., MP-A08) and substituent-driven hypotheses.

Research Gaps : Experimental validation is required to assess its enzyme inhibition profile (e.g., SphK1/2), solubility, and bioavailability.

Structural Insights : The compound’s rigid (E)-ethenyl linker and sulfonamide group position it as a candidate for optimizing ATP-competitive inhibitors, building on MP-A08’s scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.